molecular formula C12H16N2S B8789553 2-Benzothiazolepentanamine CAS No. 39650-67-4

2-Benzothiazolepentanamine

Cat. No.: B8789553
CAS No.: 39650-67-4
M. Wt: 220.34 g/mol
InChI Key: LRVUNUHOUQQGTK-UHFFFAOYSA-N
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Description

2-Benzothiazolepentanamine (CAS: 39650-67-4) is a heterocyclic organic compound featuring a benzothiazole core linked to a pentylamine chain. Its molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.33 g/mol . Synonyms include 2-(5-Aminopentyl)benzothiazole and 5-(2-Benzothiazolyl)pentylamine. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, while the pentylamine chain extends from the 2-position of the heterocycle.

Properties

CAS No.

39650-67-4

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-1-amine

InChI

InChI=1S/C12H16N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2

InChI Key

LRVUNUHOUQQGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole Derivatives

The following table summarizes key structural and physicochemical properties of 2-Benzothiazolepentanamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Chain Length Key Features
This compound 39650-67-4 C₁₂H₁₆N₂S 220.33 2-position Pentyl Extended lipophilic chain for membrane interaction
2-Benzothiazolamine 136-95-8 C₇H₆N₂S 150.20 2-position None Simpler structure; precursor in synthesis
2-(1,3-Benzothiazol-2-yl)ethanamine 82928-10-7 C₉H₁₀N₂S 178.25 2-position Ethyl Shorter chain; intermediate in drug design
6-Pentyl-2-Benzothiazolamine 191719-16-1 C₁₂H₁₆N₂S 220.33 6-position Pentyl Structural isomer; altered electronic effects
2-Pentanamine 63493-28-7 C₅H₁₃N 87.16 N/A Pentyl Simple aliphatic amine; lacks benzothiazole
Key Observations:

Chain Length and Lipophilicity: The pentyl chain in this compound increases lipophilicity compared to shorter-chain analogs like 2-(1,3-Benzothiazol-2-yl)ethanamine (ethyl chain). This may enhance membrane permeability and bioavailability .

Substituent Position: 6-Pentyl-2-Benzothiazolamine (CAS 191719-16-1) is a positional isomer with the pentyl group at the 6-position of the benzothiazole ring.

Biological Activity Insights: Studies on 2-benzazepine derivatives (structurally distinct but functionally analogous) demonstrate that alkyl chain length and substituent position significantly impact biological activity. For example, Grunewald et al. (2001) showed that 3-alkyl substituents on benzazepines enhance α2-adrenoceptor affinity . By analogy, the pentyl chain in this compound may improve interactions with hydrophobic binding pockets in targets like phenylethanolamine N-methyltransferase (PNMT) .

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